molecular formula C13H15NO2 B12448154 2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde CAS No. 93290-93-8

2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde

Katalognummer: B12448154
CAS-Nummer: 93290-93-8
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: HDMZBJYHHWVFQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.264 g/mol . This compound features a piperidine ring attached to a phenyl group, which is further connected to an oxoacetaldehyde moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde typically involves the reaction of 4-(1-piperidyl)benzaldehyde with an oxidizing agent. One common method is the oxidation of 4-(1-piperidyl)benzaldehyde using potassium permanganate (KMnO4) in an acidic medium . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The compound’s oxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the piperidine ring may interact with receptor sites, modulating biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxo-2-[4-(1-pyrrolidinyl)phenyl]acetaldehyde: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2-Oxo-2-[4-(1-morpholinyl)phenyl]acetaldehyde: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .

Eigenschaften

CAS-Nummer

93290-93-8

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

2-oxo-2-(4-piperidin-1-ylphenyl)acetaldehyde

InChI

InChI=1S/C13H15NO2/c15-10-13(16)11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7,10H,1-3,8-9H2

InChI-Schlüssel

HDMZBJYHHWVFQO-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.